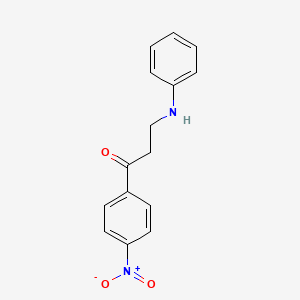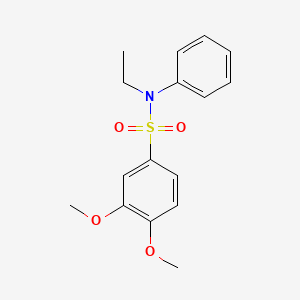
3-anilino-1-(4-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-anilino-1-(4-nitrophenyl)-1-propanone (ANPP) is a synthetic compound that belongs to the family of phenylacetone derivatives. It is widely used in scientific research for its diverse range of applications. ANPP is primarily used as a precursor in the synthesis of fentanyl, a potent synthetic opioid drug used for pain management and anesthesia. However, ANPP has several other scientific research applications, which will be discussed in
Mécanisme D'action
3-anilino-1-(4-nitrophenyl)-1-propanone acts as a precursor in the synthesis of fentanyl, a potent synthetic opioid drug that binds to mu-opioid receptors in the brain and spinal cord. Fentanyl produces analgesia, sedation, and euphoria by inhibiting the release of neurotransmitters that transmit pain signals. 3-anilino-1-(4-nitrophenyl)-1-propanone does not have any direct pharmacological activity, but its conversion to fentanyl produces potent analgesic effects.
Biochemical and Physiological Effects:
3-anilino-1-(4-nitrophenyl)-1-propanone does not have any direct biochemical or physiological effects. However, its conversion to fentanyl produces potent analgesic effects, which can lead to several side effects, including respiratory depression, sedation, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
3-anilino-1-(4-nitrophenyl)-1-propanone is a versatile compound that has several advantages for lab experiments. It is readily available and relatively inexpensive, making it an attractive starting material for the synthesis of other compounds. However, 3-anilino-1-(4-nitrophenyl)-1-propanone is highly regulated due to its use as a precursor in the synthesis of fentanyl. Researchers must obtain the necessary permits and follow strict regulations when handling 3-anilino-1-(4-nitrophenyl)-1-propanone.
Orientations Futures
There are several future directions for the scientific research of 3-anilino-1-(4-nitrophenyl)-1-propanone. One potential area of research is the development of new drugs for the treatment of pain, depression, and anxiety. 3-anilino-1-(4-nitrophenyl)-1-propanone can be used as a starting material in the synthesis of new compounds that target specific receptors in the brain and spinal cord. Another area of research is the development of new synthetic methodologies for the synthesis of 3-anilino-1-(4-nitrophenyl)-1-propanone and related compounds. New synthetic methods can improve the efficiency and yield of 3-anilino-1-(4-nitrophenyl)-1-propanone synthesis, making it more accessible for scientific research. Finally, there is a need for further research on the pharmacology and toxicology of 3-anilino-1-(4-nitrophenyl)-1-propanone and its derivatives to ensure their safe use in scientific research.
Méthodes De Synthèse
3-anilino-1-(4-nitrophenyl)-1-propanone is synthesized through a multi-step process involving the reaction of 4-nitropropiophenone with aniline in the presence of a reducing agent. The reaction yields 3-anilino-1-(4-nitrophenyl)-1-propanone as a yellow crystalline solid, which is then purified through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
3-anilino-1-(4-nitrophenyl)-1-propanone is primarily used as a precursor in the synthesis of fentanyl, but it has several other scientific research applications. 3-anilino-1-(4-nitrophenyl)-1-propanone is used as a starting material in the synthesis of other compounds, including other opioids and analgesics. 3-anilino-1-(4-nitrophenyl)-1-propanone is also used in the development of new drugs for the treatment of pain, depression, and anxiety.
Propriétés
IUPAC Name |
3-anilino-1-(4-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-15(10-11-16-13-4-2-1-3-5-13)12-6-8-14(9-7-12)17(19)20/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEAOSUTDGATSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-1-(4-nitrophenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5689205.png)
![N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)

![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)

![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)
![N-cyclopropyl-3-[5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5689254.png)
![4,5-dimethyl-6-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrimidine](/img/structure/B5689262.png)
![[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B5689271.png)

![6-(4-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5689294.png)
![rel-(4aS,8aS)-2-{[(2-methylbenzyl)thio]acetyl}octahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride](/img/structure/B5689302.png)